molecular formula C22H24N4O2 B5421124 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline

2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline

カタログ番号: B5421124
分子量: 376.5 g/mol
InChIキー: IMVUPSUNSIJJFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline is a compound that has been extensively studied due to its potential therapeutic applications. It is a quinoxaline derivative that exhibits strong binding affinity for certain receptors in the central nervous system. In

作用機序

The exact mechanism of action of 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which may modulate dopaminergic neurotransmission in certain brain regions. It may also act as a partial agonist at the serotonin 5-HT1A receptor, which may modulate serotonergic neurotransmission in certain brain regions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in certain brain regions, which may have implications for the treatment of addiction and other disorders. It has also been shown to decrease anxiety-like behavior in animal models, which may have implications for the treatment of anxiety disorders.

実験室実験の利点と制限

One advantage of using 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is its moderate affinity for the serotonin 5-HT1A receptor, which may complicate the interpretation of certain experiments.

将来の方向性

There are several future directions for research on 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline. One direction is to further elucidate its mechanism of action at the dopamine D3 and serotonin 5-HT1A receptors, which may provide insights into the pathophysiology of addiction, schizophrenia, and other disorders. Another direction is to explore its potential therapeutic applications in these and other disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its high affinity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in these disorders. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications.

合成法

The synthesis of 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline involves the reaction of 3-bromo-2-methoxyquinoxaline with 3-(4-phenyl-1-piperazinyl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography and characterized by various spectroscopic techniques.

科学的研究の応用

2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of addiction, schizophrenia, and other disorders. It also exhibits moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

特性

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-22-20(23-18-9-5-6-10-19(18)24-22)11-12-21(27)26-15-13-25(14-16-26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUPSUNSIJJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。